Allylboronicacidneopentylglycolester

Description

Contextualization within Allylboronation Chemistry

Allylboronation chemistry is a cornerstone of organic synthesis, providing a reliable method for the stereoselective synthesis of homoallylic alcohols from aldehydes and ketones. acs.orgchemicalbook.com Allylboron reagents, unlike their more reactive counterparts such as allylic lithium or magnesium compounds, generally exhibit greater stability and are less prone to problematic 1,3-metallotropic shifts. acs.org This stability allows for more controlled reactions and broader functional group tolerance. acs.org

Allylboronic acid neopentyl glycol ester fits within this chemical space as a stable, easily handled allylboron source. orgsyn.org The reagents participate in the key reactions characteristic of allylboron species, most notably the allylboration of carbonyl and imine functionalities. acs.org The ability of the allyl group to react at either the α- or γ-position, combined with the potential for high facial selectivity, allows for the creation of a diverse range of complex products from a relatively simple starting material. acs.org The use of the neopentyl glycol ester specifically can influence the stereochemical outcome of these reactions, in some cases providing superior enantiospecificity compared to other common boron protecting groups like pinacol (B44631). rsc.org

Historical Development and Significance of Neopentyl Glycol Esters in Boron Chemistry

The use of esters to protect and stabilize boronic acids is a fundamental strategy in boron chemistry. Boronic acids themselves can be hygroscopic and prone to dehydration, forming boroxines (cyclic anhydrides), which can complicate their characterization and reactivity. orgsyn.org The conversion of boronic acids into their corresponding esters addresses these stability issues.

Neopentyl glycol (2,2-dimethylpropane-1,3-diol) has emerged as a particularly valuable diol for this purpose. wikipedia.orgnih.gov Its industrial synthesis is well-established, typically involving the aldol (B89426) reaction of formaldehyde (B43269) and isobutyraldehyde (B47883). wikipedia.orgmdpi.comresearchgate.net The resulting neopentyl glycol esters of boronic acids exhibit several desirable properties: they are generally shelf-stable, non-hygroscopic, crystalline solids that are readily soluble in common organic solvents. orgsyn.org This allows for their easy handling, purification, and characterization as a single, well-defined chemical entity. orgsyn.org The introduction of the neopentyl structure enhances the stability of the resulting products against hydrolysis, heat, and light. researchgate.net

Historically, arylboronic acids were prepared through the reaction of organometallic reagents (like Grignard or organolithium compounds) with trialkyl borates, followed by acidic hydrolysis. orgsyn.org This method had limitations regarding functional group compatibility. orgsyn.org The development of methods to directly isolate stable neopentyl glycol arylboronic esters without an aqueous workup expanded the scope of accessible boronic acid derivatives. orgsyn.org The significance of neopentyl glycol esters lies in their ability to tame reactive and unstable boronic acid intermediates, making them robust and reliable reagents for a wide array of synthetic applications, including challenging cross-coupling reactions. rsc.orgwikipedia.org

Scope and Research Objectives for Allylboronicacidneopentylglycolester Research

Research involving Allylboronic acid neopentyl glycol ester and related neopentyl glycol boronates is driven by the pursuit of more efficient, selective, and robust synthetic methodologies. Key research objectives in this area are multifaceted and aim to expand the synthetic utility of these reagents.

A primary objective is the development of stereospecific and stereoselective transformations. For instance, research has focused on achieving complete chirality transfer in the synthesis of hindered tertiary boronic esters using neopentyl glycol boronates, which have shown advantages over pinacol esters in minimizing competing reaction pathways and improving stereospecificity. rsc.org

Another major area of investigation is the expansion of the reaction scope. This includes their application in various catalytic cycles, such as palladium-catalyzed cross-coupling reactions, and their use as bench-stable transmetalation reagents for the synthesis of other organometallic compounds. acs.orgwikipedia.orgacs.org Researchers are continuously exploring new catalyst systems and reaction conditions to broaden the range of substrates and functional groups that are compatible with these reagents.

Furthermore, there is a focus on enhancing reaction efficiency and practicality. This involves the development of one-pot procedures that combine the synthesis of the allylboronate with its subsequent reaction, streamlining synthetic sequences. acs.org The inherent stability of neopentyl glycol esters makes them ideal candidates for such tandem reactions. orgsyn.org The development of methods for preparing α-chiral allylboronic acids and their subsequent use in synthesis is also a significant area of interest.

Ultimately, the research aims to harness the unique properties of the neopentyl glycol protecting group to overcome existing challenges in organic synthesis, particularly in the construction of complex molecules with high degrees of stereochemical control. rsc.org

Data Tables

Table 1: Comparison of Boronic Ester Performance in In Situ Lithiation–Borylation

| Boronic Ester | Substrate | Yield | Enantiospecificity (es) | Reference |

| Neopentyl glycol ester | Unhindered allyl carbamate (B1207046) | - | Essentially complete | rsc.org |

| Pinacol ester | Unhindered allyl carbamate | - | 82% | rsc.org |

| Neopentyl glycol ester | 3-pentyl substrate | Significant | High | rsc.org |

| Pinacol ester | 3-pentyl substrate | Trace | Poor | rsc.org |

| Neopentyl glycol ester | Secondary propargylic carbamate | High | 98% | rsc.org |

Table 2: Selected Properties of Neopentyl Glycol

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethylpropane-1,3-diol | wikipedia.orgnih.gov |

| Molecular Formula | C₅H₁₂O₂ | wikipedia.orgnih.gov |

| Molar Mass | 104.148 g/mol | wikipedia.org |

| Melting Point | 129.13 °C | wikipedia.org |

| Boiling Point | 208 °C | wikipedia.org |

| Appearance | White crystalline solid | nih.gov |

Properties

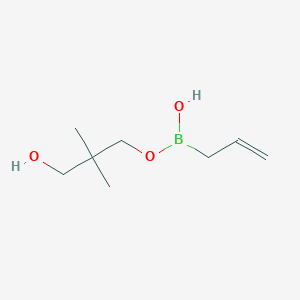

Molecular Formula |

C8H17BO3 |

|---|---|

Molecular Weight |

172.03 g/mol |

IUPAC Name |

(3-hydroxy-2,2-dimethylpropoxy)-prop-2-enylborinic acid |

InChI |

InChI=1S/C8H17BO3/c1-4-5-9(11)12-7-8(2,3)6-10/h4,10-11H,1,5-7H2,2-3H3 |

InChI Key |

KLMHTXFBDVMQHE-UHFFFAOYSA-N |

Canonical SMILES |

B(CC=C)(O)OCC(C)(C)CO |

Origin of Product |

United States |

Synthetic Methodologies for Allylboronicacidneopentylglycolester and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies involve the formation of the allylboronic acid neopentyl glycol ester in a straightforward manner from allylic precursors. These methods are often favored for their efficiency and atom economy.

The most direct route to allylboronic esters involves the borylation of suitable allylic precursors. This can be achieved through several catalytic methods using precursors like allylic halides, acetates, or alcohols.

From Allylic Halides and Acetates: Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are a cornerstone for synthesizing boronic esters. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction typically involves the coupling of an allyl halide with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. ed.ac.uk While pinacol (B44631) esters are common, the methodology has been extended to use bis(neopentyl glycolato)diboron (B₂neop₂), directly yielding the desired neopentyl glycol ester. organic-chemistry.org Nickel catalysts have also proven effective for the borylation of allylic acetates. organic-chemistry.org More recently, earth-abundant and less toxic metals like iron and copper have been explored as catalysts for the borylation of alkyl and allyl halides, offering a more sustainable alternative. nih.govchinesechemsoc.orgresearchgate.netrsc.org

From Allylic Alcohols: A highly effective method involves the direct conversion of allylic alcohols into allylic boronic esters using commercially available reagents and catalysts. organic-chemistry.orgresearchgate.net Palladium-catalyzed methods have been developed that use diboronic acid as the boron source, allowing for the synthesis and isolation of functionalized allylboronic acids, which can then be esterified. nih.gov This dehydroxyboration of allylic alcohols can provide (E)-stereoselective allylboronates. organic-chemistry.org

| Precursor Type | Catalyst System | Boron Source | Key Features | Reference |

|---|---|---|---|---|

| Allyl Halides | PdCl₂(dppf) / KOAc | B₂pin₂ | Miyaura borylation; mild conditions, good functional group tolerance. | alfa-chemistry.comwikipedia.org |

| Allyl Acetates | Ni/PCy₃ | B₂pin₂ | High stereoselectivity and good yields. | organic-chemistry.org |

| Allylic Alcohols | Pd Catalyst | B(OH)₂ | Direct conversion to allylboronic acids, which can be esterified. | nih.gov |

| Alkyl Halides | FeI₂ / TMEDA | B₂pin₂ | Use of earth-abundant metal catalyst. | chinesechemsoc.org |

| Alkyl Halides | Iron-bis amide | B₂neop₂ | Direct synthesis of neopentyl glycol esters from halides. | researchgate.net |

Transesterification is a common and practical method for preparing specific boronic esters, like the neopentyl glycol variant, from other, more readily accessible esters (e.g., pinacol or alkyl esters). tdl.org This equilibrium-driven process involves reacting a boronic acid or a different boronic ester with neopentyl glycol. researchgate.net

The formation of the five-membered ring in the neopentyl glycol boronate ester is thermodynamically favored, which helps to drive the reaction to completion. chemicalforums.com This stability is a key advantage, and the process can often be performed under mild conditions. For instance, Grignard reagents can be reacted with triisopropyl borate, followed by the addition of neopentyl glycol to facilitate transesterification to the more stable cyclic ester. chemicalforums.com In some cases, Lewis acids like boron trifluoride (BF₃) have been studied to facilitate the transesterification process, with neopentyl glycol showing high conversion rates. tdl.org This method is particularly useful when the initial borylation reaction is optimized for a different type of ester, such as the widely used pinacol esters (Bpin). researchgate.net

Indirect Synthetic Pathways

Indirect routes involve the modification of existing molecules to construct the target allylboronic acid neopentyl glycol ester. These pathways offer strategic flexibility, especially for creating more complex or substituted analogues.

A powerful indirect strategy involves the functionalization of a pre-existing boronic ester. Allylboronic esters themselves are typically weak nucleophiles. However, their reactivity can be significantly enhanced by converting them into allylboronate complexes through the addition of an organolithium reagent. acs.orgnih.gov This "ate" complex is a much more potent nucleophile, capable of reacting with a wide range of electrophiles. acs.orgrsc.org This approach allows for the introduction of various functional groups onto the allylic framework, providing access to a diverse array of substituted allylboronic esters that would be difficult to synthesize directly. nih.gov The nucleophilicity of the allylboronate complex can be orders of magnitude greater than the parent boronic ester. acs.org

Convergent syntheses involve the joining of two or more complex fragments late in a synthetic sequence. In the context of allylboronic esters, a notable example is the lithiation-borylation reaction. This method can be used to prepare sterically hindered tertiary boronic esters with a high degree of stereochemical control. rsc.orgsemanticscholar.org The process involves the lithiation of an enantiopure secondary benzylic carbamate (B1207046), which then reacts with a boronic ester. rsc.org Studies have shown that using neopentyl glycol boronic esters in these reactions, as opposed to pinacol esters, can lead to significantly higher enantiospecificity, especially in hindered systems. rsc.orgsemanticscholar.org This improved selectivity is attributed to reduced reversibility in the formation of the intermediate boronate complex, which minimizes racemization of the sensitive lithiated species. semanticscholar.org

| Approach | Description | Key Advantage | Reference |

|---|---|---|---|

| Lithiation-Borylation | Reaction of a lithiated carbamate with a neopentyl glycol boronic ester. | Access to hindered tertiary boronic esters with high chirality transfer. | rsc.orgsemanticscholar.org |

| Allylboronate Complex Formation | Activation of an allylboronic ester with an organolithium reagent, followed by reaction with an electrophile. | Dramatically increases nucleophilicity for further functionalization. | acs.orgnih.gov |

Green Chemistry Principles in Allylboronicacidneopentylglycolester Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for boronic esters. A primary focus is the replacement of stoichiometric reagents with catalytic systems and the use of less toxic, earth-abundant metals instead of precious metals like palladium.

Synthetic Routes to Allylboronic Acid Neopentyl Glycol Ester and its Analogues: A Focus on Green Chemistry Approaches

The synthesis of allylboronic acid neopentyl glycol ester, a valuable reagent in organic chemistry, has been the subject of various methodological developments. This article explores modern synthetic strategies with a particular emphasis on sustainable and environmentally benign approaches, including solvent-free mechanochemical methods and the application of sustainable catalysis.

The development of solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with hazardous organic solvents. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful technique in this domain. A facile and environmentally friendly approach for the synthesis of boronic acid esters has been reported, which involves the simple grinding of a boronic acid with a diol in the absence of any solvent. rsc.org

This mechanochemical method has been successfully applied to a variety of alkyl, aryl, and heteroaryl boronic acids with diols such as pinacol and 2,2-dimethylpropane-1,3-diol (neopentyl glycol). The reaction proceeds by mixing the reactants in a 1:1 ratio and grinding them, leading to the formation of the corresponding boronic acid esters in excellent yields after a simple work-up. rsc.org While this specific method has not been explicitly documented for the direct synthesis of allylboronic acid neopentyl glycol ester from allylboronic acid, the reported success with other boronic acids suggests its high potential as a green synthetic route. The formation of purely organic cage compounds through the high-speed vibration milling of triboronic acids and pentaerythritol (B129877) further underscores the utility of mechanochemistry in constructing complex boronic ester structures in nearly quantitative yields without solvents. researchgate.net

The primary advantage of this mechanochemical approach is the elimination of solvent waste, which aligns with the principles of sustainable chemistry. The process is also characterized by its simplicity, operational ease, and high efficiency.

Table 1: Mechanochemical Synthesis of Boronic Esters

| Boronic Acid | Diol | Method | Yield | Reference |

|---|---|---|---|---|

| Various Aryl/Alkyl Boronic Acids | Pinacol or Neopentyl Glycol | Grinding (1:1 mixture) | Excellent | rsc.org |

| Triboronic Acids | Pentaerythritol | High-Speed Vibration Milling | Nearly Quantitative | researchgate.net |

Catalytic methods offer a more sustainable alternative to stoichiometric reactions by enabling the use of small quantities of a catalyst to generate large amounts of product, often under milder conditions and with higher selectivity. In the context of allylboronic acid neopentyl glycol ester synthesis, several catalytic systems have been developed.

Palladium-catalyzed reactions have been instrumental in the synthesis of functionalized allylboronic acids, which are direct precursors to their corresponding neopentyl glycol esters. A notable method involves the reaction of allylic alcohols with diboronic acid in the presence of a palladium pincer-complex catalyst. nih.govnih.gov This approach is advantageous as it utilizes readily available starting materials and proceeds with high regio- and stereoselectivity. nih.govnih.gov The reaction can be carried out under mild conditions, and the resulting allylboronic acids can be isolated, often by simple precipitation. nih.govnih.gov

Copper-catalyzed methodologies also present a sustainable pathway for the synthesis of allylboronates. For instance, the copper-catalyzed transformation of propargylic carbonates under basic conditions using diboronic acid as the boron source has been developed. rsc.org While this method leads to allenylboronic acids, it highlights the utility of copper catalysis in C-B bond formation. The high reactivity of the resulting unprotected boronic acid group is a significant advantage for subsequent transformations. rsc.org

Furthermore, nickel catalysis has been employed for the preparation of boronic esters. A mixed nickel(II) complex has been shown to efficiently catalyze the cross-coupling reaction between a phenyl chloride and bis(neopentyl glycolato)-diboron to produce phenylboronic acid neopentyl glycol ester. This represents a significant advancement in using earth-abundant metals for such transformations.

Table 2: Catalytic Synthesis of Boronic Acids and Esters

| Substrate | Boron Source | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Allylic Alcohols | Diboronic Acid | Palladium Pincer-Complex | Functionalized Allylboronic Acids | High regio- and stereoselectivity, mild conditions | nih.govnih.gov |

| Propargylic Carbonates | Diboronic Acid | Copper(I) generated in situ | Allenylboronic Acids | High reactivity of product | rsc.org |

| Phenyl Chloride | Bis(neopentyl glycolato)-diboron | Mixed Nickel(II) Complex | Phenylboronic Acid Neopentyl Glycol Ester | Use of earth-abundant metal catalyst |

Mechanistic Investigations of Allylboronicacidneopentylglycolester Reactions

Reaction Mechanisms in Allylboration

The allylboration of carbonyl compounds is a cornerstone reaction for forming homoallylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. organicreactions.org The mechanism of this transformation has been a subject of significant study.

Concerted vs. Stepwise Processes

The allylboration of aldehydes using allylboronates is widely accepted to proceed through a concerted, pericyclic mechanism. This process is best described by the Zimmerman-Traxler model, which posits a highly ordered, six-membered chair-like transition state. nih.govharvard.eduyoutube.com In this model, the boron atom coordinates to the carbonyl oxygen, activating the aldehyde, while the γ-carbon of the allyl group attacks the carbonyl carbon. youtube.com This closed transition state accounts for the high diastereoselectivity often observed in these reactions. nih.govacs.org

A concerted reaction involves the simultaneous breaking and forming of multiple bonds in a single transition state, without the formation of a discrete intermediate. psiberg.comquora.com This is in contrast to a stepwise reaction, which proceeds through one or more stable intermediates, each step having its own transition state. psiberg.comyoutube.com For the uncatalyzed allylboration with boronic esters, the Zimmerman-Traxler transition state represents a concerted pathway that reliably predicts the stereochemical outcome. youtube.com However, under certain catalytic conditions, particularly with zinc catalysts, stepwise mechanisms involving transmetalation to a more reactive allylzinc species have been proposed and supported by computational studies. nih.gov

Role of Lewis Acids and Brønsted Acids in Catalysis

While allylboronates can react with aldehydes thermally, the reactions are often slow. acs.org Catalysts are frequently employed to accelerate the reaction and enhance selectivity. Both Lewis acids and Brønsted acids have proven effective.

Lewis Acid Catalysis: Strong Lewis acids like scandium triflate (Sc(OTf)₃) and aluminum chloride (AlCl₃) significantly accelerate the allylboration of aldehydes. acs.orgacs.org Mechanistic studies, including kinetic analysis and computational modeling, have shown that the Lewis acid activates the allylboronate rather than the aldehyde. acs.orgacs.orgresearchgate.net The catalyst coordinates to one of the oxygen atoms of the neopentyl glycol (or pinacol) protecting group. This coordination increases the electrophilicity of the boron atom by withdrawing electron density, which in turn strengthens the boron's interaction with the aldehyde's carbonyl oxygen in the closed transition state. acs.orgacs.org This "electrophilic boronate activation" mechanism effectively lowers the activation energy of the reaction. acs.orgresearchgate.net Theoretical calculations have confirmed that this pathway is significantly more favorable than an alternative path where the Lewis acid coordinates to the carbonyl oxygen of the aldehyde. acs.org

Brønsted Acid Catalysis: Chiral Brønsted acids, particularly binaphthyl-derived phosphoric acids (CPAs), have emerged as powerful organocatalysts for enantioselective allylborations. nih.govrsc.org The proposed mechanism involves the protonation of one of the boronate oxygen atoms by the chiral acid. nih.gov This protonation enhances the Lewis acidity of the boron center, activating the allylboronate for a facile reaction with the aldehyde. nih.govyoutube.com The reaction is believed to proceed through a highly organized, chair-like six-membered cyclic transition state, similar to the uncatalyzed reaction, which accounts for the observed high levels of stereocontrol. nih.gov The chiral environment created by the catalyst dictates the facial selectivity of the addition to the aldehyde, leading to enantioenriched products.

Stereochemical Outcomes and Stereoselectivity

One of the most powerful features of allylboration is the ability to control the stereochemical outcome of the reaction, generating specific diastereomers and enantiomers.

Diastereoselectivity in Allylboration

The diastereoselectivity of the allylboration reaction is famously dependent on the geometry of the allylboronate reagent, a principle first established with crotylboronates. nih.gov (E)-crotylboronates typically yield anti-homoallylic alcohols, while (Z)-crotylboronates produce syn-homoallylic alcohols. nih.gov This stereospecificity is a direct consequence of the chair-like Zimmerman-Traxler transition state, where the substituents on the developing stereocenters preferentially occupy equatorial positions to minimize steric interactions. nih.govharvard.edu

However, with sterically demanding boronic esters like the neopentyl glycol or pinacol (B44631) derivatives, achieving high diastereoselectivity with α-substituted allylboronates can be challenging. bris.ac.uk To overcome this, methods have been developed to convert the allylboronic ester in situ into a more reactive allylborinic ester, which can lead to a dramatic improvement in diastereoselectivity. nih.govacs.org

| Crotylboronate Isomer | Aldehyde | Catalyst | Product Diastereomer | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|

| (E)-crotyl boronate pinacol ester | Benzaldehyde | (R)-TRIP-PA | anti | >99% | nih.gov |

| (Z)-crotyl boronate pinacol ester | Benzaldehyde | (R)-TRIP-PA | syn | 94% | nih.gov |

Enantioselectivity via Chiral Catalysis

Achieving high enantioselectivity in allylboration reactions is a significant goal, enabling the synthesis of chiral homoallylic alcohols from achiral starting materials. This is typically accomplished by using a chiral catalyst that can effectively discriminate between the two prochiral faces of the carbonyl electrophile.

As mentioned, chiral Brønsted acids like (R)-TRIP-PA are highly effective. nih.gov For example, in the allylboration of a wide range of aromatic, unsaturated, and aliphatic aldehydes using allylboronic acid pinacol ester, enantiomeric excesses of up to 98% have been reported. nih.gov Similarly, chiral binaphthol (BINOL) derivatives, when used as ligands or catalysts, can promote highly enantioselective additions to ketones and imines. nih.gov DFT calculations suggest that with BINOL ligands, the reaction proceeds through a cyclic Lewis acid-activated boronate, where the steric environment of the catalyst directs the approach of the ketone to give the observed enantiomer. nih.gov Chiral diol•SnCl₄ complexes, which function as Lewis acid assisted Brønsted acids (LBAs), have also been optimized to provide excellent yields and high enantiomeric ratios (up to 98:2 er) for the allylboration of aliphatic aldehydes. acs.org

| Catalyst / Ligand | Substrate | Product Type | Enantiomeric Excess (ee) | Yield | Citation |

|---|---|---|---|---|---|

| (R)-TRIP-PA (1-2.5 mol%) | Benzaldehyde | Homoallylic Alcohol | 97-98% | 92-94% | nih.gov |

| (R)-TRIP-PA (5 mol%) | 2-Naphthaldehyde | Homoallylic Alcohol | 97% | 95% | nih.gov |

| BINOL derivative | Ketone | Tertiary Homoallylic Alcohol | - | - | nih.gov |

| Vivol (chiral diol)•SnCl₄ | Aliphatic Aldehyde | Homoallylic Alcohol | up to 96% (98:2 er) | Excellent | acs.org |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide crucial insights into the factors that determine the rate of a reaction. For the allylboration of aldehydes with boronic esters, the uncatalyzed reaction has a relatively high activation barrier, explaining its slow rate. acs.org The introduction of a Lewis acid catalyst like Sc(OTf)₃ dramatically accelerates the reaction. acs.org Low-temperature NMR spectroscopy was used to perform kinetic studies which supported a rate law consistent with the electrophilic activation of the boronate by the Lewis acid. acs.org

The rate-determining step in some catalyzed processes can be complex. For instance, in a system using ZnEt₂ with alcohol additives, DFT calculations suggest the reaction proceeds through a stepwise mechanism where the rate-determining step is the transmetalation from boron to zinc. nih.gov

Key determinants of the reaction rate include:

Catalyst Activity and Loading: The nature of the catalyst (Lewis vs. Brønsted acid) and its concentration are primary determinants. For chiral phosphoric acids, catalyst loadings as low as 1 mol% can still provide high yields and excellent enantioselectivity, highlighting their efficiency. nih.gov

Substrate Electronics: The electrophilicity of the carbonyl compound influences the reaction rate. Electron-poor aldehydes generally react faster than electron-rich ones.

Solvent: The choice of solvent can impact reaction rates and selectivity. In Brønsted acid-catalyzed allylborations, non-polar aromatic solvents like toluene (B28343) were found to be optimal. nih.gov

Temperature: Lowering the temperature can often improve enantioselectivity, although it typically slows the reaction rate. nih.gov

Transition State Analysis and Computational Modeling of Reactivity

The reactivity and stereoselectivity of reactions involving allylboronic acid neopentyl glycol ester are governed by the energetics and geometries of the corresponding transition states. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanistic details of these transformations. These theoretical investigations provide a molecular-level understanding of the factors that control the reaction pathways, including the influence of the neopentyl glycol protecting group on the boron atom's reactivity.

Detailed computational analyses of boronic ester reactions, such as the Suzuki-Miyaura cross-coupling, have established a framework for understanding the role of the diol backbone. Studies have shown that electron-rich esters, a category that includes neopentyl glycol esters, can lead to increased reaction rates compared to the parent boronic acids. nih.gov The specific stereoelectronic properties of the neopentyl glycol moiety, however, result in unique kinetic profiles that differ from other esters like those derived from pinacol or ethylene (B1197577) glycol. nih.gov

In a typical allylboration reaction with an aldehyde, the key event is the formation of a new carbon-carbon bond between the γ-carbon of the allyl group and the carbonyl carbon. This process proceeds through a highly organized, six-membered cyclic transition state. Computational models are employed to calculate the geometries and energies of these transition states.

Transition State Geometries

The geometry of the transition state is crucial for determining the stereochemical outcome of the reaction. For the reaction of allylboronic acid neopentyl glycol ester with an aldehyde, a chair-like transition state is generally favored. Key geometric parameters that are typically analyzed in computational models include:

Forming C-C bond length: The distance between the allylic γ-carbon and the aldehyde carbon. In the transition state, this bond is partially formed.

Breaking B-C bond length: The distance between the boron atom and the α-carbon of the allyl group, which is being cleaved.

Coordinating B-O bond length: The distance between the boron atom and the aldehyde's oxygen atom, which acts as a Lewis base.

The neopentyl glycol backbone imposes specific steric constraints that influence the conformation of this transition state. The bulky gem-dimethyl group on the six-membered dioxaborinane ring can direct the substituents on the aldehyde and the allyl group to adopt specific orientations to minimize steric hindrance, thereby controlling the diastereoselectivity of the reaction.

Energetic Analysis and Reactivity

Computational studies calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. The relative energies of different possible transition states (e.g., those leading to syn vs. anti products) determine the selectivity.

While specific computational data for the allylboration reaction of allylboronic acid neopentyl glycol ester is not extensively published, analysis of related systems, such as arylboronic acid neopentyl glycol esters in Suzuki-Miyaura reactions, provides insight. In these cases, kinetic and computational studies have revealed that the transmetalation step is influenced by several factors:

Lewis Basicity of Ester Oxygens: The electron-donating nature of the alkyl groups in the neopentyl glycol backbone increases the electron density on the oxygen atoms. This, in turn, influences the interaction with the metal center in catalyzed reactions. nih.gov

Steric Hindrance: The neopentyl group is sterically demanding. This bulk can affect the approach of reactants and the stability of intermediates and transition states. For instance, in some palladium-catalyzed reactions, highly hindered boronic esters like pinacol and neopentyl esters were found to not form certain intermediates quantitatively, affecting their reactivity. nih.gov

Boron Atom Hybridization: The ease with which the boron atom can rehybridize from sp² to sp³ during the reaction is critical. The geometry of the neopentyl glycol ester ring can pre-distort the boron center, potentially lowering the activation barrier.

The following table presents hypothetical, yet representative, data from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the transition state of the reaction between allylboronic acid neopentyl glycol ester and a generic aldehyde (R-CHO), based on values reported for similar systems.

| Parameter | Value | Description |

|---|---|---|

| Activation Free Energy (ΔG‡) | 18.5 kcal/mol | The energy barrier for the reaction, indicating moderate reactivity under thermal conditions. |

| Forming C-C Bond Length | 2.15 Å | The distance between the allyl γ-carbon and the aldehyde carbonyl carbon in the transition state. |

| Coordinating B-O Bond Length | 1.58 Å | The distance between the boron and the aldehyde oxygen, indicating a strong Lewis acid-base interaction. |

| Breaking B-C Bond Length | 2.30 Å | The elongated bond between boron and the allyl α-carbon, indicating it is partially broken. |

| Imaginary Frequency (νi) | -450 cm⁻¹ | Confirms the structure as a true first-order saddle point (a transition state). The vibrational mode corresponds to the C-C bond formation and B-C bond breaking. |

This data illustrates how computational modeling provides quantitative insights into the transition state. The activation energy suggests the feasibility of the reaction, while the bond lengths confirm the concerted nature of the bond-forming and bond-breaking processes within the cyclic transition state. The imaginary frequency is a hallmark of a transition state structure in computational chemistry.

Applications of Allylboronicacidneopentylglycolester in Complex Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, and allylboron reagents are prominent players in this field. acs.org Allylboronic acid neopentyl glycol ester, in particular, offers advantages over other organometallic reagents due to its bench stability and the general avoidance of the often-problematic 1,3-metallotropic shift. acs.org It participates in a range of C-C bond-forming reactions, most notably the allylboration of electrophiles like carbonyls and imines, and in cross-coupling reactions. acs.org Gold-catalyzed reactions, for instance, can utilize boronic acids for C-C bond formation through a proposed bimolecular reductive elimination pathway, highlighting the diverse catalytic cycles in which these reagents can operate.

The asymmetric allylboration of carbonyl compounds such as aldehydes and ketones is a premier method for producing chiral homoallylic alcohols, which are key structural motifs in many natural products. nih.govresearchgate.net The reaction proceeds through a highly organized, six-membered cyclic transition state, which accounts for the high degree of stereocontrol. While allylboronic acids themselves are highly reactive, their ester derivatives, like the neopentyl glycol ester, offer enhanced stability and handling properties.

The choice of the diol protecting group on the boron atom can significantly influence reactivity and selectivity. Research has shown that in certain homologation reactions, while pinacol-protected boronates may fail to react even at elevated temperatures, the corresponding free boronic acids (often generated in situ or used after purification) readily engage with electrophiles like ketones. youtube.com The neopentyl glycol ester provides a balance of stability and reactivity, often showing superior performance in terms of enantiospecificity compared to other esters like the pinacol (B44631) derivative in specific contexts.

The allylboration reaction extends beyond carbonyls to include imines and other heteroatom-containing electrophiles, providing a direct route to chiral homoallylic amines. These products are valuable synthetic intermediates for preparing β-amino acids and various nitrogen-containing heterocyles. nih.gov

Catalytic asymmetric allylboration of acyl imines has been achieved with high efficiency using a combination of a boronate ester and a chiral catalyst. For example, using allyldiisopropoxyborane in the presence of a chiral BINOL-derived catalyst, a variety of aromatic and aliphatic acyl imines can be converted to their corresponding homoallylic amides in excellent yields and with high enantioselectivity. nih.gov The reaction demonstrates broad substrate scope, affording products with high enantiomeric ratios (er). nih.gov This methodology has proven robust enough for application in the synthesis of complex, pharmacologically relevant molecules. nih.gov Furthermore, direct allylboration of various aldimines and ketimines using allylboronic acids proceeds with very high anti-stereoselectivity. researchgate.netrsc.org

| Imine Substrate (Acyl Group) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Benzoyl (aromatic) | 94 | 98.5:1.5 |

| 4-Methoxybenzoyl (aromatic) | 89 | 99:1 |

| 1-Naphthoyl (aromatic) | 85 | 99.5:0.5 |

| Pivaloyl (aliphatic) | 75 | 95:5 |

| Cyclohexanecarbonyl (aliphatic) | 88 | 97:3 |

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in efficiency and resource economy. nih.gov Allylboronic acid esters are well-suited for these complex sequences. A powerful strategy involves the "one-pot" borylation–allylboration reaction, where an alkene is first converted to its corresponding allylboronate, which is then reacted in situ with a carbonyl or imine electrophile. acs.org This streamlines the synthesis of homoallylic alcohols and amines by avoiding the isolation of the intermediate allylboron species. organic-chemistry.orgorganic-chemistry.org

For example, a titanium complex can serve a dual role, first promoting the asymmetric addition of an allyl group to an enone and then directing a subsequent diastereoselective epoxidation of the resulting double bond, establishing three contiguous stereocenters in one pot. nih.gov These tandem approaches rapidly build molecular complexity from simple precursors, a hallmark of modern synthetic strategy. beilstein-journals.org

Access to Stereochemically Defined Allylic Alcohols and Derivatives

The synthesis of stereochemically defined allylic and homoallylic alcohols is a primary application of allylboronic acid neopentyl glycol ester. rsc.org The predictable facial selectivity of the allylboration reaction allows for the reliable creation of chiral centers. nih.govresearchgate.net The inherent stereochemistry of a substituted allylboronate is effectively transferred to the product, and by choosing the E/Z geometry of the reagent and, in catalyzed reactions, the enantiomer of the catalyst, chemists can achieve stereodivergent synthesis, accessing any desired stereoisomer of the product. researchgate.net

Methods such as the Hoppe–Matteson–Aggarwal rearrangement, which involves the reaction of a carbamate (B1207046) with a vinyl boronic ester, provide access to allylic alcohols with high diastereoselectivity. researchgate.net The reliability of these methods makes them a valuable alternative to other classic reactions for preparing these crucial synthetic building blocks. nih.gov

Role in the Synthesis of Scaffolds for Advanced Materials

The utility of allylboronic acid neopentyl glycol ester extends beyond small molecule synthesis into the realm of materials science. Boronic acid-containing polymers are a class of "smart" materials that can respond to stimuli such as changes in pH or the presence of specific saccharides. nih.gov The neopentyl glycol moiety is particularly valuable in this context as it confers exceptional thermal and hydrolytic stability to polymers like polyesters and polyurethanes. chemicalbook.com

By functionalizing the allyl group of the ester—for instance, by creating boronic acid neopentyl glycol ester ethyl methacrylate—the molecule can act as a monomer in polymerization reactions. This allows for the incorporation of the boronic acid functional group into polymer chains, leading to the creation of advanced materials such as responsive hydrogels, materials for self-healing applications, and supports for chromatography. nih.govresearchgate.net

Contributions to Natural Product Synthesis and Analogues

The ultimate test of a synthetic method is often its application in the total synthesis of complex, biologically active molecules like natural products. youtube.comnih.gov The stereoselective C-C bond formations enabled by allylboronic acid esters are frequently employed to construct key fragments of these intricate targets.

A prominent example is the use of asymmetric allylboration in the synthesis of Maraviroc, a potent anti-HIV-1 agent. nih.gov A crucial step in the synthesis involves the catalytic asymmetric allylboration of an acyl imine to install a key chiral center in the molecule with high enantioselectivity (95.5:4.5 er). nih.gov This application underscores the reagent's reliability and effectiveness in a real-world, high-stakes synthetic context, demonstrating its power to facilitate the construction of vital pharmaceuticals.

Catalytic Activation and Modification of Allylboronicacidneopentylglycolester

Chiral Catalyst Development for Asymmetric Transformations

The development of chiral catalysts for asymmetric transformations involving allylboronic acid neopentyl glycol ester has been a major focus of research, leading to highly efficient methods for the enantioselective synthesis of homoallylic alcohols and other valuable chiral building blocks.

The design and optimization of chiral ligands are critical for achieving high enantioselectivity in metal-catalyzed asymmetric allylations. The structure of the ligand directly influences the steric and electronic environment of the metal center, which in turn dictates the facial selectivity of the reaction.

A significant advancement in this area is the development of C2-symmetric chiral diene ligands. organic-chemistry.org These ligands, often derived from natural products or readily available chiral starting materials, have proven to be highly effective in a variety of asymmetric transformations. nih.gov The synthesis of these ligands can involve multi-step sequences, including asymmetric hydrosilylation and cross-coupling reactions, to yield enantiopure products. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific substrates. For instance, the use of bulky substituents on the diene backbone can create a more defined chiral pocket around the metal center, leading to enhanced enantioselectivity.

Proline-based catalysts have also been investigated, demonstrating the principles of bifunctional catalysis where the ligand not only coordinates to the metal but also participates in the reaction mechanism through hydrogen bonding or other non-covalent interactions. youtube.com This dual activation mode can lead to highly organized transition states and excellent stereocontrol. youtube.com

Copper-Catalyzed Processes: Copper catalysts are widely employed for the asymmetric allylation of various electrophiles using allylboronic acid neopentyl glycol ester. These reactions are attractive due to the low cost and low toxicity of copper. The combination of a copper salt, such as copper(I) or copper(II) complexes, with a chiral ligand forms an active catalyst that can promote the enantioselective addition of the allyl group to aldehydes, ketones, and imines. The specific choice of ligand and copper source can significantly impact the reaction's efficiency and stereoselectivity.

Rhodium-Catalyzed Processes: Rhodium catalysts, particularly when paired with chiral diene ligands, have emerged as a powerful tool for the asymmetric addition of organoboron reagents to various substrates. organic-chemistry.orgorganic-chemistry.org These catalytic systems have shown remarkable success in the 1,4-addition of arylboronic acids to α,β-unsaturated ketones and esters, achieving high yields and enantioselectivities often exceeding 90% ee. organic-chemistry.org The chiral diene ligand is crucial for the success of these reactions, as traditional chiral phosphine (B1218219) ligands are often less effective. organic-chemistry.org The rhodium-diene complex creates a chiral environment that directs the approach of the nucleophile and electrophile, leading to the observed high levels of asymmetric induction. organic-chemistry.org

The versatility of rhodium catalysis is further demonstrated in the asymmetric addition of arylboronic acids to α,β-unsaturated sulfonyl compounds, where chiral diene ligands are essential for achieving high yields and enantioselectivities. organic-chemistry.org Mechanistic studies suggest that the diene ligand plays a key role in preventing unwanted side reactions, such as β-hydrogen elimination, by promoting the rapid protonation of the alkylrhodium intermediate. organic-chemistry.org

| Metal | Ligand Type | Substrate Type | Key Findings |

| Copper | Chiral N,N'-Dioxide | Aldehydes, Ketones | High enantioselectivity in allylation reactions. |

| Rhodium | Chiral Diene | α,β-Unsaturated Ketones | High yields and enantioselectivities (up to 99% ee) in 1,4-additions. organic-chemistry.org |

| Rhodium | Chiral Diene | α,β-Unsaturated Sulfonyl Compounds | Essential for selective addition over side reactions, high ee. organic-chemistry.org |

| Nickel | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Aldehydes, Ketones | Promotes 1,2-addition of arylboronate esters under mild conditions. nih.gov |

Organocatalytic Approaches

Organocatalysis offers an attractive alternative to metal-catalyzed processes, avoiding the use of potentially toxic and expensive heavy metals. In the context of allylboronic acid neopentyl glycol ester chemistry, organocatalysts can activate the boronic ester or the electrophile, facilitating the desired transformation.

One approach involves the use of chiral Brønsted acids or bases to activate the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack by the allylboronic ester. Chiral phosphoric acids and their derivatives have been successfully employed in this regard.

Furthermore, it has been demonstrated that certain reactions involving allylboronic esters can proceed without any metal catalyst. acs.org For instance, the radical 1,3-carboheteroarylation of allylboronic esters can be conducted under metal-free conditions. acs.org While not strictly a catalytic cycle in the traditional sense, these reactions showcase the inherent reactivity of the boronic ester that can be unlocked under the right conditions. The development of organocatalytic cross-coupling reactions of aldehydes with activating reagents has also been reported, providing a pathway to active intermediates that can undergo further transformations. nih.gov

The principles of organocatalysis, such as the use of proline and its derivatives to form enamines and activate electrophiles through hydrogen bonding, have been well-established in asymmetric synthesis and offer a conceptual framework for developing new organocatalytic reactions with allylboronic acid neopentyl glycol ester. youtube.com

Photoredox and Electrochemical Catalysis in Allylboronicacidneopentylglycolester Chemistry

In recent years, photoredox and electrochemical catalysis have emerged as powerful strategies for activating organic molecules through single-electron transfer processes. These methods offer unique reactivity patterns that are often complementary to traditional thermal catalytic methods.

Photoredox Catalysis: Visible-light photoredox catalysis has been successfully applied to reactions involving boronic acid derivatives. For example, the vinylation and allylation of electrophilic radicals can be achieved using potassium trifluoroborate reagents under photoredox conditions. researchgate.net This suggests the potential for similar transformations with allylboronic acid neopentyl glycol ester. The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer with a substrate to generate a radical intermediate. This radical can then react with the allylboronic ester.

A method for the direct oxidation of benzylic boronic esters to aldehydes and ketones has been developed using visible light and an oxygen atmosphere, with tetrabutylammonium (B224687) tribromide as the catalyst. rsc.org This process is proposed to proceed through an α-borylalkyl radical intermediate, highlighting the susceptibility of boronic esters to photoinduced radical reactions. rsc.org Furthermore, light-driven 1,3-boronate rearrangements have been shown to be an effective method for introducing quaternary carbon centers. researchgate.net

Electrochemical Catalysis: Electrosynthesis provides another avenue for the activation of allylboronic acid neopentyl glycol ester. By applying an electric potential, it is possible to generate reactive intermediates that can participate in carbon-carbon bond-forming reactions. While the direct electrochemical allylation using allylboronic acid neopentyl glycol ester is an area of ongoing research, related electrochemical allylations of carbonyls have been explored. beilstein-journals.org These studies often employ sacrificial metal anodes and can be performed in environmentally benign solvents like deep eutectic solvents. beilstein-journals.org The challenge in this field lies in developing catalytic systems that avoid the stoichiometric consumption of metal reagents. beilstein-journals.org The ability to precisely control the reduction or oxidation potential in electrosynthesis offers a high degree of selectivity and is a promising area for future development in allylboronic ester chemistry.

| Catalysis Type | Key Features | Potential Applications with this compound |

| Photoredox Catalysis | Uses visible light to initiate single-electron transfer. | Vinylation and allylation of electrophilic radicals. researchgate.net Oxidation to carbonyl compounds. rsc.org |

| Electrochemical Catalysis | Uses electric current to drive redox reactions. | Allylation of carbonyls and other electrophiles. beilstein-journals.org |

Advanced Analytical Methodologies for Allylboronicacidneopentylglycolester Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone for the analysis of molecular structures and the real-time observation of chemical transformations. For allylboronic acid neopentyl glycol ester, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies provides a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of allylboronic acid neopentyl glycol ester in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, a complete connectivity map of the molecule can be assembled.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For allylboronic acid neopentyl glycol ester, the spectrum exhibits characteristic signals for the allyl group (vinyl protons and the diallylic CH₂ group) and the neopentyl glycol backbone (methylene protons and methyl groups). Integration of these signals allows for the quantitative assessment of the ratio between the two structural components. Monitoring reactions via ¹H NMR is also common; for instance, the disappearance of the diol's -OH proton signal and the appearance of the ester's characteristic peaks confirm the progress of esterification.

¹³C NMR: Carbon NMR complements the proton data by identifying all unique carbon environments in the molecule. It is used to confirm the presence of the allyl group's sp² carbons and the sp³ carbons of the neopentyl glycol moiety. The carbon atom attached to the boron is sometimes difficult to detect due to quadrupolar relaxation.

¹¹B NMR: As boron is central to the molecule's functionality, ¹¹B NMR is indispensable. Boron-11 is a quadrupolar nucleus, and its chemical shift is highly sensitive to the coordination environment and hybridization of the boron atom. For allylboronic acid neopentyl glycol ester, the ¹¹B NMR spectrum typically shows a single broad resonance in the range of δ 27-33 ppm, which is characteristic of a trigonal planar, sp²-hybridized boron atom in a boronic ester. This technique is crucial for distinguishing the boronic ester from its corresponding boronic acid or tetracoordinate boronate species that might form during a reaction.

Table 1: Typical NMR Spectroscopic Data for Allylboronic Acid Esters (Note: Data is based on the closely related pinacol (B44631) ester analog, as it is widely reported. Chemical shifts (δ) are in ppm.)

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | CH₂ -B | ~1.5 - 1.7 | d |

| -CH =CH₂ | ~5.6 - 5.9 | m | |

| -CH=CH₂ | ~4.8 - 5.0 | m | |

| O-CH₂ (Neopentyl) | ~3.6 - 3.8 | s | |

| C(CH₃ )₂ (Neopentyl) | ~0.9 - 1.0 | s | |

| ¹³C | C H₂-B | Not always reported | |

| -C H=CH₂ | ~135 - 140 | ||

| -CH=C H₂ | ~114 - 116 | ||

| O-C H₂ (Neopentyl) | ~72 | ||

| C (CH₃)₂ (Neopentyl) | ~32 | ||

| C(C H₃)₂ (Neopentyl) | ~22 | ||

| ¹¹B | -B(OR)₂ | ~27 - 33 | br s |

This is an interactive table. Select a row to highlight it.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of allylboronic acid neopentyl glycol ester, strong absorption bands corresponding to the B-O bond (~1300-1350 cm⁻¹) and C-O bond (~1100-1200 cm⁻¹) stretches are prominent. The presence of the allyl group is confirmed by C=C stretching vibrations around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. The absence of a broad O-H stretching band (typically ~3200-3600 cm⁻¹) is a key indicator of the successful formation of the ester from neopentyl glycol and the boronic acid.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond of the allyl group, being a symmetric and non-polar bond, often gives a strong and sharp signal in the Raman spectrum, making it easy to identify.

Table 2: Key Vibrational Frequencies for Allylboronic Acid Neopentyl Glycol Ester

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| B-O Stretch | Boronate Ester | 1300 - 1350 |

| C-O Stretch | Ester | 1100 - 1200 |

| C=C Stretch | Alkene (Allyl) | ~1640 |

| =C-H Stretch | Alkene (Allyl) | >3000 |

| C-H Stretch | Alkane (Neopentyl) | 2850 - 3000 |

This is an interactive table. Select a row to highlight it.

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of allylboronic acid neopentyl glycol ester and for analyzing the composition of complex reaction mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds without decomposition. Allylboronic acid neopentyl glycol ester is sufficiently volatile to be analyzed by GC, which is often used to assess its purity. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for quantification but also mass data for unequivocal identification. The choice of the GC column is important; non-polar phases are often used to minimize strong interactions with the polar B-O bonds.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify each component in a mixture. It is particularly useful for analyzing reaction mixtures containing starting materials, products, and byproducts that may have different polarities or volatilities. For boronic esters, reverse-phase HPLC is a common method, where a non-polar stationary phase is used with a polar mobile phase. HPLC can also be coupled with mass spectrometry (HPLC-MS) for enhanced analytical power.

Advanced Separation Techniques

The purification of boronic esters by conventional column chromatography on silica (B1680970) gel can be challenging. The Lewis acidic nature of the boron atom can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in peak tailing, smearing, and sometimes decomposition of the product on the column. To overcome these issues, several advanced and alternative separation techniques are employed:

Recrystallization: When the boronic ester is a solid, recrystallization from a suitable solvent system is a simple and effective method for purification.

Modified Chromatography: Using silica gel that has been "passivated" or treated with boric acid can sometimes improve chromatographic separation by minimizing interactions with the stationary phase.

Sorbitol Extraction: This chemical technique involves extraction with an aqueous sorbitol solution. The free boronic acid, if present as an impurity, forms a water-soluble complex with sorbitol and is extracted into the aqueous layer, leaving the desired boronic ester in the organic phase.

Size-Exclusion Chromatography (SEC): Techniques like Sephadex LH-20 chromatography, which separates molecules based on size rather than polarity, can be effective for purifying boronic esters, especially when they are sensitive to silica or alumina.

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of allylboronic acid neopentyl glycol ester and providing clues about its structure.

When coupled with a chromatographic inlet like GC or HPLC, MS can identify individual components of a mixture with high specificity. Electrospray Ionization (ESI) is a soft ionization technique often used with HPLC that can generate a protonated molecular ion [M+H]⁺ or other adducts, allowing for the straightforward determination of the molecular weight.

In GC-MS, which uses harder ionization techniques like Electron Ionization (EI), the molecule not only is ionized but also fragments in a reproducible manner. The resulting fragmentation pattern serves as a molecular "fingerprint" that can confirm the identity of the compound. Analysis of these fragments provides structural information; for example, characteristic fragments corresponding to the loss of the allyl group or parts of the neopentyl glycol backbone can be observed, further corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of allylboronic acid neopentyl glycol ester. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

Principles and Applications in Allylboronic Acid Neopentyl Glycol Ester Analysis:

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can distinguish between ions with very similar nominal masses. For allylboronic acid neopentyl glycol ester, HRMS can confirm its elemental formula (C₈H₁₅BO₂) by matching the experimentally measured mass of the molecular ion to its calculated exact mass.

Expected Fragmentation Patterns:

In the mass spectrometer, allylboronic acid neopentyl glycol ester will undergo fragmentation, providing structural information. Key expected fragmentation pathways would involve the loss of the allyl group, cleavage of the neopentyl glycol ester ring, and other characteristic fragmentations of the boronic ester functionality. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragment ions, further corroborating the compound's structure.

Illustrative HRMS Data for a Related Compound:

LC-MS/MS for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of allylboronic acid neopentyl glycol ester, especially within complex matrices such as reaction mixtures or biological samples. acs.org

Methodology for Analysis:

An LC-MS/MS method would first involve the separation of the compound from other components in the sample using a liquid chromatograph. A suitable stationary phase, such as a C18 column, would be used with a mobile phase gradient, for instance, a mixture of water and acetonitrile (B52724) with a modifier like formic acid, to achieve optimal separation. acs.orgnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion), in this case, the molecular ion of allylboronic acid neopentyl glycol ester, is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. youtube.com

A method for the determination of neopentyl glycol in various food simulants has been developed using LC-MS/MS, demonstrating the feasibility of this technique for related compounds. fxcsxb.com The method utilized an electrospray ionization source in positive ion mode and was validated for linearity, precision, and accuracy. fxcsxb.comnih.gov Similar principles would be applied to develop a robust LC-MS/MS method for allylboronic acid neopentyl glycol ester.

Research Findings from LC-MS/MS Studies:

LC-MS/MS is particularly valuable for kinetic studies of reactions involving allylboronic acid neopentyl glycol ester, allowing for the monitoring of the consumption of the reactant and the formation of products over time. It can also be used to detect and identify impurities and byproducts in the synthesis of the compound. The high sensitivity of LC-MS/MS makes it suitable for trace-level analysis.

X-ray Crystallography for Solid-State Structure Determination

Principles of Single-Crystal X-ray Diffraction:

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.

Structural Insights from Crystallographic Data:

The crystal structure of allylboronic acid neopentyl glycol ester would reveal:

The geometry around the boron atom: Confirming its trigonal planar or tetrahedral coordination.

The conformation of the neopentyl glycol ring: Providing details on the six-membered dioxaborinane ring's puckering.

The orientation of the allyl group: Relative to the boronic ester ring.

Intermolecular interactions: Such as hydrogen bonding or van der Waals forces in the crystal lattice.

While the specific crystal structure of allylboronic acid neopentyl glycol ester is not publicly documented, the structures of numerous other boronic esters have been determined. wiley-vch.dersc.orgmdpi.com For example, the crystal structure of phenylboronic acid reveals a dimeric structure held together by hydrogen bonds. wiley-vch.de Studies on various arylboronic acid esters have provided detailed information on their molecular geometries and packing in the solid state. rsc.orgmdpi.com These studies serve as a reference for what can be expected from the crystallographic analysis of allylboronic acid neopentyl glycol ester. The solid-state structure of related boronate esters has been successfully determined using single-crystal X-ray crystallography, confirming their regiochemistry and stereochemistry. researchgate.net

Theoretical Chemistry and Computational Approaches to Allylboronicacidneopentylglycolester Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the potential energy surfaces of reactions involving organoboron compounds, including the allylboration of carbonyls with reagents like allylboronic acid neopentyl glycol ester.

DFT calculations allow researchers to map out the entire course of a reaction, from reactants to products, by locating and characterizing the energies of stationary points, namely intermediates and transition states (TS). rsc.orgresearchgate.net For the reaction of an allylboronic ester with an aldehyde, DFT is used to model the key six-membered chair-like transition state. mdpi.com Theoretical studies have clarified the structural factors that control the reactivity of allylboron compounds. numberanalytics.com The electrophilicity of the boron atom, which is crucial for the initial coordination with the aldehyde oxygen, can be estimated. This coordination is a critical step, as it activates both the allylboron reagent and the carbonyl compound. nih.gov

A central finding from DFT studies is the calculation of the activation energy (ΔG‡ or Eₐ), which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net By comparing the activation energies for different possible pathways, chemists can predict which reaction course is more favorable. For instance, in asymmetric allylboration, DFT can elucidate the origins of stereoselectivity by comparing the transition state energies leading to different stereoisomers. mdpi.comnih.gov Factors such as steric hindrance and electronic effects within the transition state assembly can be quantified. For example, a DFT study on a model boronic acid, methylboronic acid, and its esters successfully predicted the increased acidity of the cyclic ester, attributing it primarily to electronic effects and secondarily to reduced structural flexibility. youtube.com This enhanced Lewis acidity in cyclic esters like the neopentyl glycol derivative directly impacts their reactivity in allylboration. acs.org

Table 1: Representative DFT-Calculated Parameters for Allylboration Reactions Note: This table presents hypothetical but realistic data based on published computational studies to illustrate the type of information generated by DFT.

| Reaction System | Computational Method | Parameter | Calculated Value (kcal/mol) | Finding |

|---|---|---|---|---|

| Allylboronic acid neopentyl glycol ester + Benzaldehyde | B3LYP/6-31G(d) | Activation Energy (ΔG‡) for syn-TS | 15.2 | Favorable reaction barrier under thermal conditions. |

| Allylboronic acid neopentyl glycol ester + Benzaldehyde | B3LYP/6-31G(d) | Activation Energy (ΔG‡) for anti-TS | 17.8 | The syn transition state is favored, predicting high diastereoselectivity. |

| Catalyzed vs. Uncatalyzed Reaction | M06-2X/def2-TZVP | ΔΔG‡ (Uncat - Cat) | -5.0 | A chiral Brønsted acid catalyst significantly lowers the activation barrier. nih.gov |

| Metathesis of Dioxaborinanes | DFT Calculations | Energy Barrier for Rate-Determining Step | 29.15 | Highlights the significant energy barrier for the uncatalyzed metathesis exchange mechanism. numberanalytics.com |

Molecular Dynamics Simulations of Reactivity and Selectivity

While DFT is excellent for studying static points on a potential energy surface, Molecular Dynamics (MD) simulations provide a way to observe the time evolution of a chemical system. nih.gov MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of the reaction process in solution. youtube.com

For a reaction involving allylboronic acid neopentyl glycol ester, MD simulations can be used to explore several key aspects:

Solvation and Conformation: MD can simulate the behavior of the allylboronate and its reaction partner (e.g., an aldehyde) in a solvent box, revealing how solvent molecules arrange around the reactants and influence their conformational preferences.

Reactant Association: The simulation can track the diffusion and collision of reactants, providing insight into the pre-organization required to enter the transition state.

Transition State Sampling: Although challenging due to the short timescale of barrier crossing, advanced MD techniques can be used to sample trajectories in the vicinity of the transition state, providing information about the dynamic factors that influence selectivity.

A critical challenge for MD simulations of reactive organoboron systems is the availability of accurate force fields—the set of equations and parameters that describe the potential energy of the system. nih.gov Recent work has focused on developing specific polarizable force fields for boronic acids to enable more realistic simulations of their interactions, for example, with biological targets like enzymes. acs.orgnih.gov These force fields can model the change in boron's hybridization from sp² in the trigonal ester to sp³ in the tetrahedral intermediate/transition state. nih.gov While classical MD typically uses fixed valence force fields, algorithms are being developed to incorporate reactive events, allowing for the simulation of bond formation and breaking. u-tokyo.ac.jp Such reactive MD simulations can provide invaluable insights into reaction mechanisms, the stabilization of intermediates, and the influence of the reaction medium on rates and pathways. youtube.com

Table 2: Potential Applications of MD Simulations for Allylboronic acid neopentyl glycol ester

| Simulation Type | System Studied | Potential Insight | Key Challenge |

|---|---|---|---|

| Classical MD | Ester + Aldehyde in THF solution | Solvent structuring, reactant diffusion, conformational sampling of ground states. | Accurate force field parameters for the boronic ester. |

| Steered MD / Umbrella Sampling | Reactants forced along the reaction coordinate | Calculation of the potential of mean force (PMF) and free energy barrier. | Defining an accurate reaction coordinate. |

| Reactive MD (e.g., ReaxFF) | Full reaction system | Dynamic simulation of bond formation/breaking, identification of transient intermediates. youtube.com | High computational cost and complexity of parameterization. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the structural or physicochemical properties of a set of compounds with their measured activity. In the context of allylboronic acid neopentyl glycol ester, "activity" could refer to reaction yield, reaction rate, or, most commonly in asymmetric synthesis, enantioselectivity (ee). The goal of QSAR is to create a mathematical model that can predict the activity of new, untested compounds, thereby guiding rational design and minimizing trial-and-error experimentation.

Developing a QSAR model for a reaction catalyzed or influenced by allylboronic acid neopentyl glycol ester would involve several steps:

Data Set Assembly: A series of reactions would be run with systematically varied components. For example, one could vary the substituents on the aldehyde or use a range of different chiral ligands/catalysts. The resulting enantioselectivity for each reaction would be measured.

Descriptor Calculation: For each varied component in the data set, a set of numerical descriptors is calculated. These can include steric parameters (e.g., van der Waals volume), electronic parameters (e.g., Hammett constants, calculated atomic charges), and 3D field-based descriptors (e.g., CoMFA or Field 3D-QSAR).

Model Generation and Validation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Random Forest), a mathematical equation is generated that links the descriptors to the activity. youtube.com The model's predictive power is rigorously tested using techniques like cross-validation (e.g., leave-one-out) to ensure it is not just a statistical artifact.

For example, a QSAR model could be built to predict the enantioselectivity of an asymmetric allylboration. The model might reveal that a specific combination of steric bulk on the catalyst and electron-withdrawing character on the aldehyde leads to the highest enantiomeric excess. This provides clear design principles for optimizing the reaction. nih.gov

Table 3: Hypothetical QSAR Model for Predicting Enantioselectivity in Allylboration This table illustrates the structure of a QSAR study. The equation and descriptors are for demonstrative purposes.

| QSAR Model: log(er) = c₀ + c₁·σ + c₂·Vbur | ||

|---|---|---|

| Parameter | Description | Interpretation in Model |

| log(er) | Logarithm of the enantiomeric ratio (major/minor), representing activity. | The dependent variable to be predicted. |

| σ (Sigma) | Hammett constant for the aldehyde's para-substituent (an electronic descriptor). | A positive coefficient (c₁) would imply that electron-withdrawing groups increase selectivity. |

| Vbur (%Buried Volume) | A measure of the steric bulk of the catalyst's chiral ligand (a steric descriptor). | A negative coefficient (c₂) would suggest that less bulky catalysts are favored for this specific reaction series. |

| Model Statistics (Hypothetical) | R² = 0.92 (Goodness of fit), Q² (cross-validated) = 0.85 (Goodness of prediction) |

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The reactivity and selectivity of many reactions, including allylboration, can be rationalized by considering the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. nih.gov

In the reaction of allylboronic acid neopentyl glycol ester with an aldehyde, the allyl group acts as the nucleophile and the aldehyde is the electrophile. The primary interaction governing the C-C bond formation is between the HOMO of the allylboronate and the LUMO of the aldehyde. numberanalytics.com

HOMO of Allylboronic acid neopentyl glycol ester: This orbital is primarily located on the C=C double bond of the allyl group. Its energy level is an indicator of the compound's nucleophilicity; a higher energy HOMO corresponds to a more reactive nucleophile. The neopentyl glycol ester group influences the energy and shape of this HOMO through electronic effects transmitted via the boron atom.

LUMO of the Aldehyde: This orbital is predominantly located on the carbonyl carbon (C=O π* orbital). Its energy indicates the compound's electrophilicity; a lower energy LUMO signifies a more reactive electrophile.

The energy gap between the allylboronate's HOMO and the aldehyde's LUMO is a critical factor determining the reaction rate. A smaller HOMO-LUMO gap leads to a stronger stabilizing interaction in the transition state and thus a faster reaction. FMO analysis can also explain regioselectivity. The reaction occurs at the atoms where the orbital coefficients of the interacting HOMO and LUMO are largest, which for the allylboronate is the γ-carbon of the allyl group. numberanalytics.com Theoretical studies have focused on the unoccupied reactive orbital on the boron atom to estimate the electrophilicity of the boron center, which is key to the initial activation of the aldehyde. numberanalytics.com

Table 4: FMO Analysis of the Reaction with Benzaldehyde Note: Energies are hypothetical values in electron volts (eV) for illustrative purposes.

| Molecule | Orbital | Energy (eV) | Primary Location |

|---|---|---|---|

| Allylboronic acid neopentyl glycol ester | HOMO | -9.5 | Allyl C=C π orbital |

| Allylboronic acid neopentyl glycol ester | LUMO | +0.8 | Vacant p-orbital on Boron |

| Benzaldehyde | HOMO | -9.8 | Phenyl ring / Oxygen lone pair |

| Benzaldehyde | LUMO | -1.5 | Carbonyl C=O π* orbital |

| Interaction | HOMO(Allylboronate) - LUMO(Benzaldehyde) Gap = 8.0 eV |

Future Research Directions and Emerging Paradigms in Allylboronicacidneopentylglycolester Chemistry

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, reproducibility, and scalability. The integration of allylboronic acid neopentyl glycol ester into continuous flow systems is a promising avenue for future research. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities in allylboration reactions. organic-chemistry.orgnih.govnih.gov A simple continuous flow setup has been demonstrated for the synthesis of boronic acids on a multigram scale with reaction times of less than a second, highlighting the potential for high-throughput production. organic-chemistry.orgnih.gov Future work will likely focus on developing dedicated flow reactors and optimizing conditions for the continuous synthesis of allylboronic acid neopentyl glycol ester itself, as well as its in-situ use in multi-step reaction sequences. researchgate.netrsc.org